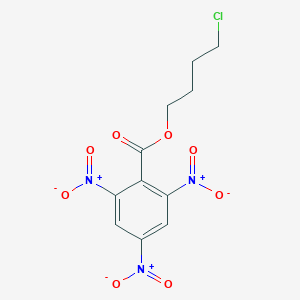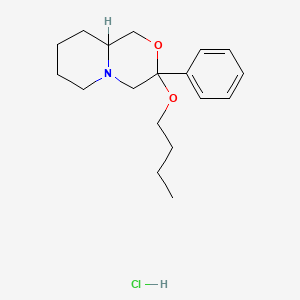![molecular formula C15H16S3Si B14293967 trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane CAS No. 118824-87-6](/img/structure/B14293967.png)
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is a complex organosilicon compound that features a trimethylsilyl group attached to a thiophene ring system. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique electronic properties and applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane typically involves the reaction of thiophene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiophene rings. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and improve the performance of electronic devices. In medicinal chemistry, the thiophene rings can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(thiophen-2-yl)silane
- Trimethyl(5-thiophen-2-yl)thiophene
- Trimethyl(5-(5-thiophen-2-yl)thiophene-2-yl)silane
Uniqueness
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly useful in organic electronics and material science .
Properties
CAS No. |
118824-87-6 |
|---|---|
Molecular Formula |
C15H16S3Si |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane |
InChI |
InChI=1S/C15H16S3Si/c1-19(2,3)15-9-8-14(18-15)13-7-6-12(17-13)11-5-4-10-16-11/h4-10H,1-3H3 |
InChI Key |
JAQWBFQUZZSZDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


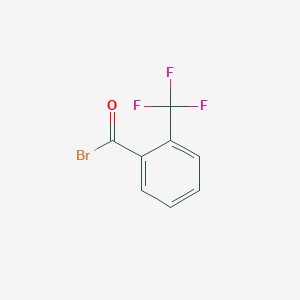
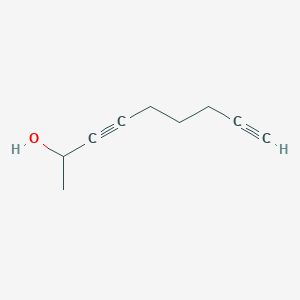
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
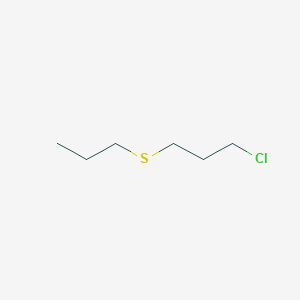
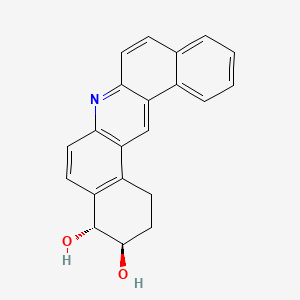

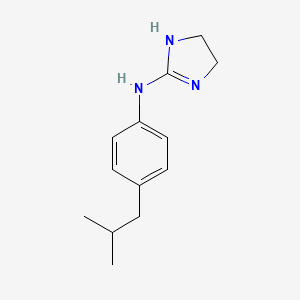
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
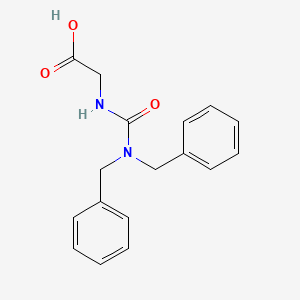
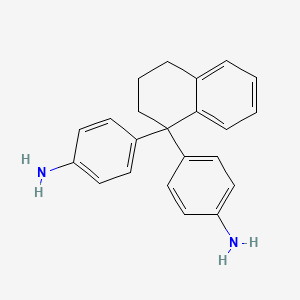
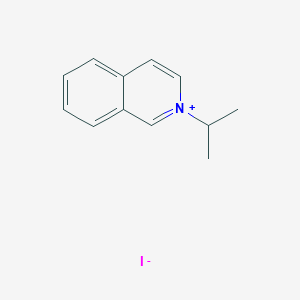
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
